2-(4-Ethoxyphenyl)-1,3-oxazinane
Description
2-(4-Ethoxyphenyl)-1,3-oxazinane is a six-membered heterocyclic compound featuring an oxygen and nitrogen atom within its 1,3-oxazinane ring.
Properties
CAS No. |
138736-63-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.273 |
IUPAC Name |
2-(4-ethoxyphenyl)-1,3-oxazinane |
InChI |
InChI=1S/C12H17NO2/c1-2-14-11-6-4-10(5-7-11)12-13-8-3-9-15-12/h4-7,12-13H,2-3,8-9H2,1H3 |
InChI Key |
OHLKFALVVKYVQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2NCCCO2 |
Synonyms |
2H-1,3-Oxazine,2-(4-ethoxyphenyl)tetrahydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Ethoxybenzyl)-1,3-oxazolidin-2-one
- Core Structure: Oxazolidinone (five-membered ring with O and N atoms and a carbonyl group).
- Key Differences: The carbonyl group in oxazolidinone increases polarity and hydrogen-bonding capacity compared to the saturated 1,3-oxazinane ring .
- Synthesis : Crystallized from solution, with confirmed single-crystal X-ray structure .
4-(Tetrazole)-1,3-oxazinane Derivatives
- Core Structure : 1,3-Oxazinane with tetrazole substituents.
- Key Differences : Tetrazole groups introduce strong hydrogen-bonding and coordination properties, which are absent in the ethoxyphenyl-substituted analogue.
- Synthesis : Multicomponent reactions involving aldehydes, ammonium hydroxide, and isocyanides under sonication .
Thiazinane Derivatives (e.g., 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide)
- Core Structure : 1,2-Thiazinane (sulfur replaces oxygen in the ring).
- Key Differences : Sulfur atoms increase ring flexibility and electron density, while sulfone groups (e.g., 1,1-dioxide) enhance thermal stability .
- Synthesis: Ring-opening reactions using NaH and phenols, with yields ranging from 32% to 66% .
Physicochemical Properties
Conformational and Electronic Analysis
- Oxazinane Rings : DFT studies reveal that substituents like ethoxy groups and ester moieties adopt axial or equatorial positions depending on intramolecular hydrogen bonding and steric effects . For example, ethoxy groups in equatorial orientations minimize steric clashes in oxazinanes.
- Thiazinane vs.
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